Diastereomeric Differentiation in Calcium Channel Blocker Synthesis via Patent Data
Patent US8129417 explicitly differentiates the two diastereomeric final products that can be synthesized from the core octahydrocyclopenta[c]pyrrole scaffold. The product derived from the (3aS,4R,6aR) configuration is Example 2, 'N-[(3aS*,4R*,6aR*)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl]-1-phenylcyclopentanecarboxamide,' which is structurally and analytically distinct from the (3aS,4S,6aR) diastereomer (Example 1) [1][2]. This demonstrates that the target compound is the essential precursor for a specific, patented molecular entity.
| Evidence Dimension | Chemical Identity of Final Drug Product |
|---|---|
| Target Compound Data | Precursor to Example 2: N-[(3aS*,4R*,6aR*)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl]-1-phenylcyclopentanecarboxamide |
| Comparator Or Baseline | Precursor to Example 1: N-[(3aS*,4S*,6aR*)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl]-1-phenylcyclopentanecarboxamide |
| Quantified Difference | Structurally distinct molecules with separate NMR spectra (see source) |
| Conditions | Synthesis of T-type calcium channel blockers as described in US Patent 8,129,417 |
Why This Matters
Procuring the (3aS,4R,6aR) isomer is non-negotiable for research groups replicating or building upon the specific Example 2 series; the wrong isomer leads to a different compound with an unknown pharmacological profile.
- [1] Searle, X., DiDomenico, S., Yeung, M., Darczak, D., & Stewart, A. (2010). US Patent 8,129,417. See Examples 1 and 2 for synthesis and characterization of diastereomers. View Source
- [2] Stewart, A. O., et al. (2010). WO2010062927A2. Detailed description of diastereomeric compounds and their use. View Source
